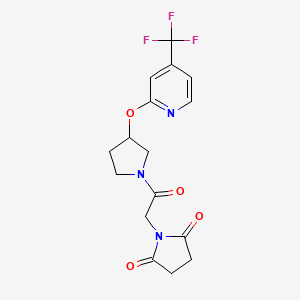

1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione is an organic molecule with intriguing potential in various scientific and industrial fields. Featuring a complex structure, it integrates a pyrrolidine-2,5-dione core with multiple functional groups, including a trifluoromethyl-substituted pyridine and an ether linkage, making it a subject of interest for chemists and biochemists alike.

Wirkmechanismus

Target of Action

Compounds with a similar pyrrolidine ring structure have been reported to show activity against ck1γ and ck1ε . The role of these targets is crucial in various cellular processes, including cell division and circadian rhythms.

Mode of Action

It can be inferred from related studies that the compound likely interacts with its targets through a binding mode influenced by the spatial orientation of its substituents and the stereogenicity of carbons . This interaction could lead to changes in the activity of the target proteins, thereby influencing the cellular processes they regulate.

Pharmacokinetics

Compounds with similar structures are often designed with considerations for efficient exploration of the pharmacophore space, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . These factors can influence the bioavailability of the compound.

Result of Action

Related compounds have shown nanomolar activity against their targets , suggesting that this compound may also have potent effects at the molecular and cellular levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione generally involves multiple steps:

Formation of the Pyrrolidine-2,5-dione Core: : The pyrrolidine-2,5-dione core is typically synthesized via the condensation of glutaric anhydride with amines under acidic or basic conditions.

Introduction of the Ether Linkage: : An ether linkage is introduced through the reaction of hydroxyl groups with trifluoromethyl-pyridine derivatives, often using reagents like tosylates or mesylates under basic conditions.

Attachment of Functional Groups: : Further functionalization with the pyrrolidine moiety can be accomplished via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound might employ continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimizing conditions such as temperature and pH control are crucial to achieving high purity and efficiency in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly involving its pyrrolidine-2,5-dione core.

Substitution Reactions: : Given its multiple functional groups, it is amenable to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Alkyl halides, acyl chlorides.

Major Products Formed

The specific products of these reactions depend on the reagents and conditions. For example:

Oxidation: : Can lead to the formation of pyrrolidone derivatives.

Reduction: : Can result in the formation of hydroxy-substituted pyrrolidines.

Substitution: : Various substituted pyrrolidines and pyridines.

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound's unique structure allows it to be a versatile intermediate in organic synthesis, useful in the creation of more complex molecules.

Biology

Its bioactive properties make it a candidate for enzyme inhibition studies, impacting various biochemical pathways.

Medicine

Industry

Used in the development of specialty polymers and advanced materials due to its stability and functional diversity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Pyrrolidone

N-Methyl-2-pyrrolidone

Pyridine derivatives with similar substituents

Highlighting Uniqueness

Compared to other pyrrolidine and pyridine derivatives, 1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione stands out due to the presence of both a pyrrolidine-2,5-dione core and a trifluoromethyl-substituted pyridine, giving it distinctive reactivity and potential biological activity.

This balance of unique functional groups and its resulting diverse reactivity makes it a valuable compound for research and industrial applications.

Biologische Aktivität

1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications in pharmacology based on available research findings.

Chemical Structure and Synthesis

The compound features a pyrrolidine core with a trifluoromethyl-pyridine moiety, which is known for enhancing biological activity through increased lipophilicity and binding affinity to target proteins. The synthesis typically involves multi-step reactions including:

- Formation of the pyrrolidine scaffold.

- Introduction of the trifluoromethyl group via nucleophilic substitution.

- Coupling reactions to integrate the various functional groups.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realm of enzyme inhibition and receptor modulation.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes, notably protein arginine methyltransferases (PRMTs). PRMTs are crucial in regulating cellular processes such as gene expression and signal transduction. Inhibition studies have shown that derivatives of this compound can selectively inhibit PRMT3, which is implicated in cancer progression. The structure-activity relationship (SAR) analyses reveal that modifications to the pyrrolidine ring can significantly alter potency and selectivity against PRMTs .

Receptor Modulation

Additionally, the compound has shown potential as a modulator of G protein-coupled receptors (GPCRs). Specifically, it has been identified as an antagonist for certain neuropeptide receptors, which could have implications for treating conditions like anxiety and depression. The binding affinity and functional assays suggest that the trifluoromethyl group plays a critical role in enhancing receptor interactions .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- In Vitro Studies : A study demonstrated that derivatives of this compound exhibit significant inhibition of PRMT3 activity with IC50 values in the low micromolar range. This suggests potential therapeutic applications in cancer treatment where PRMT3 is overexpressed .

- Neutrophil Activation : Another investigation indicated that compounds similar to this one could activate neutrophils through GPCR pathways, promoting reactive oxygen species (ROS) production. This finding underscores the potential of these compounds in modulating immune responses .

Data Tables

Eigenschaften

IUPAC Name |

1-[2-oxo-2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O4/c17-16(18,19)10-3-5-20-12(7-10)26-11-4-6-21(8-11)15(25)9-22-13(23)1-2-14(22)24/h3,5,7,11H,1-2,4,6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSKWTLYDJJOJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.